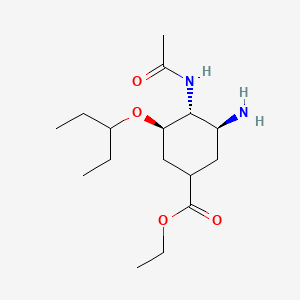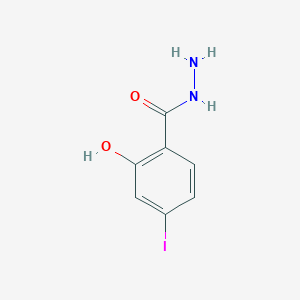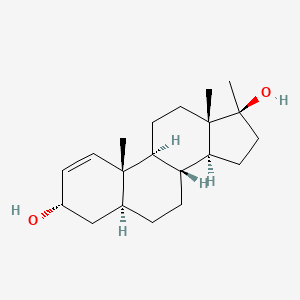
17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol is a derivative of testosterone, a major circulating androgen. It is converted by 5Alpha-reductase in androgen-dependent target tissues to 5Alpha-dehydrotestosterone . This compound is significant in the field of endocrinology and pharmacology due to its role in androgenic activities.
Vorbereitungsmethoden
The preparation of 17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol involves synthetic routes that typically start from testosterone or its derivatives. The synthesis may involve multiple steps, including methylation and reduction reactions under controlled conditions. Industrial production methods often require precise control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound to produce different derivatives.
Wissenschaftliche Forschungsanwendungen
17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in androgenic activities and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and other endocrine disorders.
Industry: Utilized in the synthesis of other steroidal compounds.
Wirkmechanismus
The mechanism of action of 17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol involves its conversion to 5Alpha-dehydrotestosterone by 5Alpha-reductase. This conversion is crucial for its androgenic effects, as 5Alpha-dehydrotestosterone binds to androgen receptors, influencing gene expression and cellular activities .
Vergleich Mit ähnlichen Verbindungen
17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol can be compared with other similar compounds such as:
5Alpha-Androstane-3Alpha,17Beta-diol: Another testosterone metabolite with androgenic activity.
17Alpha-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol: A stereoisomer with similar properties but different spatial configuration. The uniqueness of this compound lies in its specific conversion pathway and its role in androgenic activities.
Eigenschaften
Molekularformel |
C20H32O2 |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14+,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
UMCBDWHORFFLCD-XSWYFRFISA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@H](C4)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


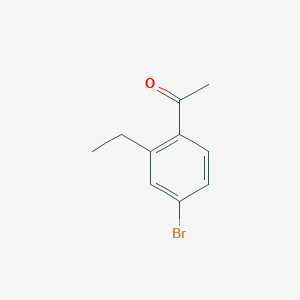
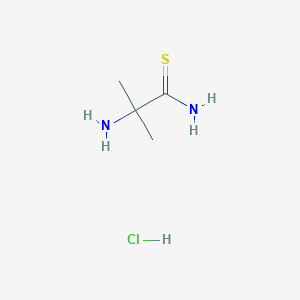
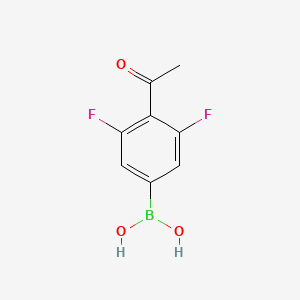
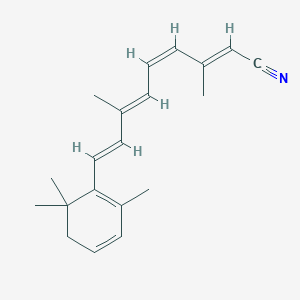

![[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine](/img/structure/B13451694.png)
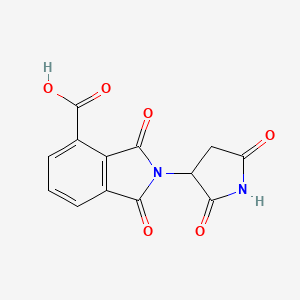
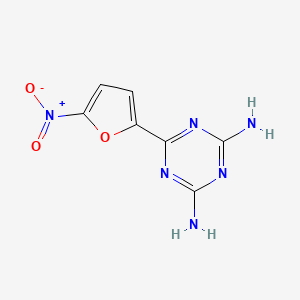
![2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)
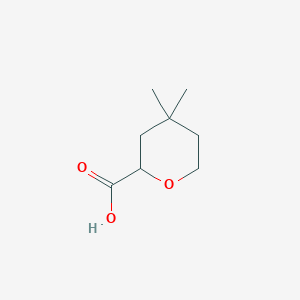

![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)
